(R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl
Description
(R)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a substituted phenyl ring at the 2-position of the pyrrolidine scaffold. Pyrrolidine derivatives are widely studied for their pharmacological relevance, particularly in neurotransmitter modulation and enzyme inhibition .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H/t12-;/m1./s1 |
InChI Key |
GZPFDUHEGASWAL-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Resolution
The most widely documented approach involves a multi-step synthesis that combines Grignard reactions with chiral resolution techniques. A representative method from patent CN104672121A outlines the following sequence:
Reaction Sequence and Conditions
Formation of Weinreb Amide Intermediate :
Grignard Addition :
Titanium-Mediated Cyclization :
Sodium Borohydride Reduction :
Hydrochloride Salt Formation :
Table 1: Optimization of Chiral Resolution Steps
| Step | Reagents/Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|
| Grignard Addition | n-BuLi, THF, −70°C | 89 | – |
| Titanium Cyclization | Ti(OEt)₄, toluene, reflux | 76 | – |
| NaBH₄ Reduction | NaBH₄, THF, −50°C | 92 | 98 |
| Salt Formation | HCl/dioxane, RT | 83 | 98 |
Enantioselective Catalytic Hydrogenation
An alternative route described in patent CN110981779B employs asymmetric hydrogenation using chiral phosphoric acids:
Synthetic Pathway
Pyrrolidine Protection :
Grignard Addition to Ketone :
Acid-Catalyzed Dehydration :
- The alcohol is dehydrated using p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding a dihydropyrrole derivative.
Asymmetric Hydrogenation :
Deprotection and Salt Formation :
Table 2: Comparative Analysis of Catalytic Systems
| Catalyst | Pressure (psi) | Temperature (°C) | e.e. (%) |
|---|---|---|---|
| (R)-BINAP-RuCl₂ | 50 | 25 | 99 |
| (S)-Josiphos-Rh | 30 | 40 | 95 |
| Crabtree’s Catalyst | 60 | 30 | 90 |
Biocatalytic Approaches
Emerging methods leverage enzymatic resolution for enhanced sustainability:
Lipase-Mediated Kinetic Resolution
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Critical Challenges and Innovations
Chirality Control
Cost-Effective Catalysts
- Innovation : Immobilized chiral catalysts on mesoporous silica enable reuse for 10 cycles without loss of activity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Electron-Donating Groups (CH₃): Methyl groups improve lipophilicity, which may influence blood-brain barrier permeability .
- Stereochemistry : The R-configuration in (R)-2-(2,5-Dimethylphenyl)pyrrolidine HCl likely confers enantioselective interactions, as seen in related compounds targeting chiral receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-(2,5-Dimethylphenyl)pyrrolidine HCl, and how do reaction conditions influence enantiomeric purity?
- Methodology : Synthesis typically involves cyclization of 2,5-dimethylbenzaldehyde derivatives with chiral amines (e.g., (R)-prolinol) under Grignard or organometallic conditions. Key steps include ring closure (via reductive amination or nucleophilic substitution) and HCl salt formation . Enantioselectivity is controlled by chiral auxiliaries or catalysts, with silica gel chromatography and recrystallization used for purification .
- Critical Factors : Temperature, solvent polarity (e.g., THF vs. MeOH), and stoichiometric ratios of reagents significantly impact yield (typically 50-70%) and optical purity (>95% ee) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR confirm stereochemistry and proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times validated against racemic mixtures .
- Mass Spectrometry : ESI-MS (m/z ~224 [M+H]) and HRMS verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when determining the compound’s solid-state structure?
- Approach : Use single-crystal X-ray diffraction (SHELXL software) to refine atomic coordinates. Discrepancies in bond angles or torsion angles (e.g., pyrrolidine ring puckering) may arise from crystal packing effects or disorder. Redundant data collection (multiple crystals) and Hirshfeld surface analysis improve reliability .
Q. What experimental strategies optimize bioactivity in structure-activity relationship (SAR) studies of this compound?
- Design :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 2,5-dimethylphenyl ring to modulate lipophilicity (logP) and receptor binding .
- Biological Assays : Screen against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates. IC values are compared with analogs like (R)-2-(2,4-Difluorophenyl)pyrrolidine HCl to assess selectivity .
Q. How can researchers address low yields in large-scale enantioselective synthesis?
- Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., Grignard addition) .
- Catalytic Systems : Asymmetric hydrogenation with Ru-BINAP catalysts enhances enantiomeric excess (ee >98%) compared to traditional resolution methods .
Methodological Challenges & Solutions
Q. What are the limitations of using computational models to predict this compound’s pharmacokinetics?
- Issues : Poor correlation between predicted (e.g., SwissADME) and experimental LogD values due to the compound’s rigid pyrrolidine ring and aromatic stacking.
- Solutions : Hybrid QSPR models incorporating experimental solubility data (e.g., 0.71 g/L at 25°C) improve accuracy .
Q. How do steric effects influence regioselectivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
